Zymosan A

Innate Immunity Pattern Recognition Receptors TLR2/Dectin-1 Synergy

Zymosan A is the sole commercially available β-glucan preparation that retains the native combination of Dectin-1-activating β-1,3/1,6-glucans and TLR2-stimulating mannoproteins. This unique dual-agonist architecture is essential for recapitulating cooperative NF-κB signaling, macrophage priming, and standardized phagocytosis assays (≈2×10⁷ particles/mg). Unlike depleted zymosan (Dectin-1 only) or purified linear β-glucans (laminarin, curdlan), Zymosan A delivers reproducible TLR2/Dectin-1 synergy required for peritonitis, arthritis, and fungal recognition models. Validated ≥95% purity with negative endotoxin testing ensures batch-to-batch consistency.

Molecular Formula C74H112Cl2N6O11
Molecular Weight 1332.6 g/mol
CAS No. 200443-93-2
Cat. No. B13392391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZymosan A
CAS200443-93-2
Molecular FormulaC74H112Cl2N6O11
Molecular Weight1332.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl
InChIInChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3
InChIKeyJITWMWVPQUZNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zymosan A CAS 200443-93-2: Structural Identity and Core Pharmacological Profile for Procurement Decision-Making


Zymosan A (CAS 200443-93-2) is an insoluble cell wall preparation derived from the yeast Saccharomyces cerevisiae, comprising a complex mixture of β-1,3-glucan chains with β-1,6 branching, mannoproteins, and other carbohydrate-protein complexes . This particulate polysaccharide functions as a dual agonist of Toll-like Receptor 2 (TLR2) and the C-type lectin receptor Dectin-1 (CLEC7A), cooperatively activating innate immune signaling pathways in macrophages and dendritic cells [1]. Zymosan A is standardized as a functional biochemical reagent, with validated purity typically ≥95% and endotoxin levels tested as negative, ensuring batch-to-batch reproducibility for controlled immunological studies .

Why Generic Substitution of Zymosan A with Other β-Glucans or Depleted Preparations Compromises Experimental Validity


Generic substitution of Zymosan A with other β-glucan preparations—such as laminarin, curdlan, or depleted zymosan—is not scientifically equivalent because these alternatives exhibit fundamentally different receptor engagement profiles, signaling outcomes, and biological activities. Zymosan A uniquely contains the native combination of β-glucan and TLR2-stimulating components (e.g., mannoproteins) that are essential for the synergistic activation of both Dectin-1 and TLR2 pathways [1]. In contrast, hot alkali-treated 'depleted zymosan' retains Dectin-1 activity but shows minimal to no TLR2 activation, thereby failing to reproduce the cooperative signaling observed with native Zymosan A [2]. Similarly, purified β-glucans like laminarin (soluble, linear β-1,3-glucan) or curdlan (insoluble, linear β-1,3-glucan) lack the complex carbohydrate-protein architecture and TLR2-stimulating properties of Zymosan A, resulting in distinct immune cell activation profiles and functional outcomes [3]. Consequently, substituting Zymosan A with these analogs introduces significant experimental variability and undermines the reproducibility of studies modeling fungal recognition or inflammation.

Zymosan A Quantitative Differentiation: Comparative Evidence Against Closest Analogs and Alternatives


Receptor Activation Specificity: Zymosan A Engages Both TLR2 and Dectin-1, Unlike Depleted Zymosan

Zymosan A, as a native yeast cell wall preparation, contains both β-glucan (a Dectin-1 ligand) and TLR2-stimulating components such as mannoproteins. This composition enables it to simultaneously activate both TLR2 and Dectin-1, leading to synergistic NF-κB activation and cytokine production [1]. In contrast, 'depleted zymosan' is generated by subjecting Zymosan A to hot alkali treatment, which selectively removes the TLR2-stimulating components while preserving the β-glucan scaffold. Consequently, depleted zymosan acts as a selective Dectin-1 agonist with minimal to no TLR2 activation [2]. This fundamental difference in receptor engagement profile renders depleted zymosan unsuitable as a direct substitute for Zymosan A in studies requiring the native, dual-receptor activation context [1].

Innate Immunity Pattern Recognition Receptors TLR2/Dectin-1 Synergy

Functional Priming of Macrophage Respiratory Burst: Zymosan A vs. Purified β-Glucans (Curdlan, Laminarin)

In a comparative study using barramundi (Lates calcarifer) pronephros macrophages, Zymosan A was among the only immunostimulants tested that could prime macrophages for an enhanced respiratory burst response at low concentrations. Incubation with 0.1 μg/mL and 1 μg/mL Zymosan A for 24 hours prior to PMA triggering resulted in significant priming, whereas purified β-glucans—including curdlan (linear β-1,3-glucan) and laminarin (soluble β-1,3-glucan)—failed to exhibit this priming effect under identical conditions [1]. This indicates that the complex mixture of Zymosan A contains additional components beyond pure β-glucan that are necessary for priming teleost macrophages, potentially involving TLR2-dependent pathways not activated by the purified glucans.

Immunostimulation Aquaculture Macrophage Priming

Differential Modulation of TLR Surface Expression: Zymosan A vs. Curdlan and Lichenan

In an ex vivo whole blood stimulation assay using porcine neutrophils, Zymosan A (a branched β-1,3/1,6-glucan-rich preparation from yeast) exhibited a different effect on the surface expression of Toll-like Receptors 2 and 4 compared to both curdlan (linear β-1,3-glucan from Alcaligenes faecalis) and lichenan (mixed linked β-1,3/1,4-glucan from Cetraria islandica) [1]. While the study notes that impurities in the Zymosan A preparation could contribute to this differential effect, the distinct modulation of TLR2/4 expression underscores that the complex, branched structure and associated components of Zymosan A produce immunomodulatory outcomes not replicated by simpler, linear β-glucans.

Immunomodulation Neutrophils Toll-like Receptors

Contrasting Inflammatory Modulation in LPS-Stimulated Macrophages: Zymosan A Intensifies Inflammation, Laminarin Inhibits

In LPS-stimulated RAW264.7 macrophages, Zymosan A (a water-insoluble β-glucan from S. cerevisiae) significantly intensified the LPS-induced inflammatory response through Dectin-1, leading to increased production of pro-inflammatory mediators [1]. In stark contrast, laminarin (a water-soluble, linear β-1,3-glucan from Laminaria digitata) significantly inhibited nitric oxide and prostaglandin E2 production under identical experimental conditions [1]. This functional divergence highlights that water-insoluble, particulate Zymosan A acts as an inflammatory amplifier via Dectin-1 engagement, whereas soluble laminarin exerts anti-inflammatory effects.

Anti-inflammatory Cytokine Production Macrophage Polarization

Standardized Particulate Properties for Phagocytosis Assays: Zymosan A Provides Defined Particle-to-Cell Ratios

Commercially available Zymosan A BioParticles™ (unlabeled or fluorescent conjugates) are provided as lyophilized powders with defined particle characteristics: approximately 2 × 10⁷ zymosan particles per milligram solid . This standardization allows researchers to precisely control the particle-to-cell ratio in phagocytosis assays—for example, using ratios of 5, 10, or 20 particles per bone marrow-derived macrophage (BMDM) [1]. In contrast, alternative β-glucan preparations like curdlan or laminarin are not routinely standardized for particle count, which introduces variability in phagocytic uptake assays. The consistent particulate nature of Zymosan A also enables receptor clustering and phagocytic signaling events that soluble ligands cannot induce [2].

Phagocytosis Flow Cytometry Cellular Imaging

Optimal Application Scenarios for Zymosan A Based on Validated Comparative Advantages


Modeling Native Fungal Recognition and Innate Immune Activation

Zymosan A is the reagent of choice for in vitro and in vivo studies investigating the cooperative signaling between TLR2 and Dectin-1 during fungal recognition. Its dual receptor engagement profile accurately mimics the immune response to Saccharomyces cerevisiae and related fungi, enabling dissection of synergistic NF-κB activation and cytokine production [1]. Alternative preparations like depleted zymosan (Dectin-1 selective) or purified β-glucans fail to recapitulate this native cooperative signaling.

Macrophage Priming Studies in Comparative Immunology and Aquaculture

For experiments requiring macrophage priming—a functional enhancement of respiratory burst or other effector responses following pre-exposure to low-dose immunostimulants—Zymosan A is the only validated reagent among common β-glucan preparations. As demonstrated in teleost models, purified β-glucans (curdlan, laminarin) do not prime macrophages at low concentrations, underscoring the unique composition of Zymosan A for such studies [2].

Quantitative Phagocytosis Assays Requiring Reproducible Particle-to-Cell Ratios

Zymosan A BioParticles™ (fluorescent or unlabeled) are standardized to approximately 2 × 10⁷ particles per milligram, enabling precise control over particle-to-cell ratios (e.g., 5, 10, or 20 particles per cell) in phagocytosis assays . This standardization is critical for quantitative flow cytometry, fluorescence microscopy, and spectrofluorometric analyses of phagocytic uptake, and is not available for alternative β-glucan preparations.

Induction of Experimental Sterile Inflammation In Vivo

Zymosan A is widely employed to induce sterile inflammation in rodent models, including peritonitis and arthritis, due to its robust and reproducible activation of innate immune pathways . The particulate nature and defined receptor activation profile (TLR2/Dectin-1 synergy) of Zymosan A provide a consistent and well-characterized inflammatory stimulus that is not reliably replicated by other β-glucans or depleted preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zymosan A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.